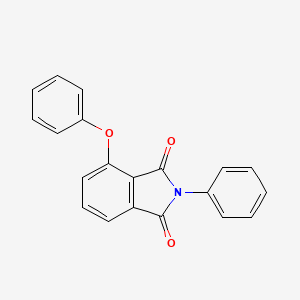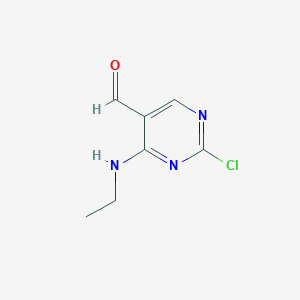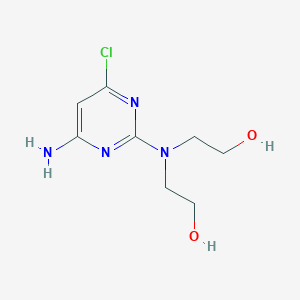
2,2'-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol typically involves the reaction of 4-amino-6-chloropyrimidine with diethanolamine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
2-Amino-6-chloropyrimidine: A precursor in the synthesis of 2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol.
4-Amino-6-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol N-oxide: An oxidized form of the compound.
Uniqueness
2,2’-((4-Amino-6-chloropyrimidin-2-yl)azanediyl)diethanol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
特性
CAS番号 |
88290-66-8 |
|---|---|
分子式 |
C8H13ClN4O2 |
分子量 |
232.67 g/mol |
IUPAC名 |
2-[(4-amino-6-chloropyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H13ClN4O2/c9-6-5-7(10)12-8(11-6)13(1-3-14)2-4-15/h5,14-15H,1-4H2,(H2,10,11,12) |
InChIキー |
OZWAFWBVELNMIC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)N(CCO)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
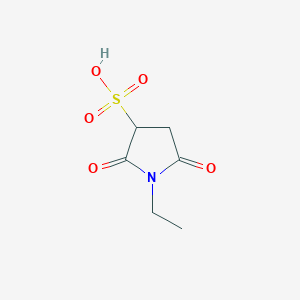
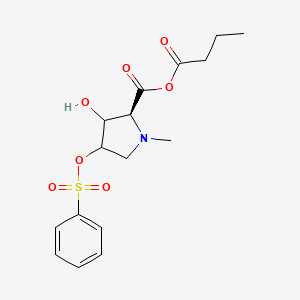
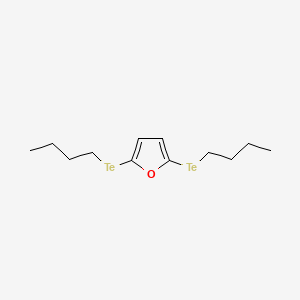
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)


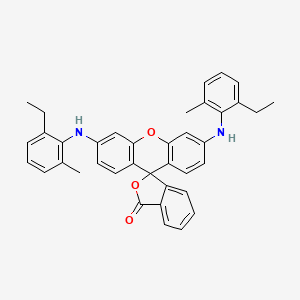
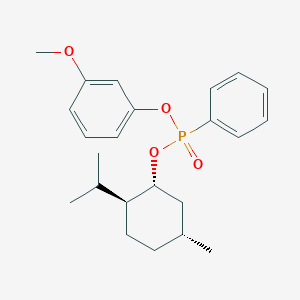
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
